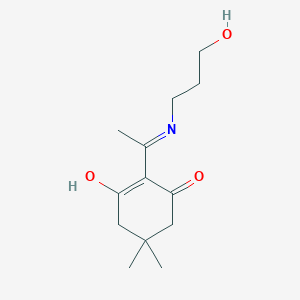

3-(Dde-amino)-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXVKXPSILEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 3-(Dde-amino)-1-propanol in Orthogonal Synthesis

This technical guide provides an in-depth analysis of 3-(Dde-amino)-1-propanol , a specialized intermediate used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry. It serves as a critical "linker" molecule, introducing a 3-aminopropyl spacer protected by the orthogonally cleavable Dde group.

Executive Summary

This compound (CAS: 227758-39-6) is a bifunctional building block featuring a primary hydroxyl group and a primary amine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) moiety.[1][2][3]

Its primary utility lies in orthogonal protection strategies . Unlike standard Fmoc (base-labile) or Boc (acid-labile) groups, the Dde group is stable to both trifluoroacetic acid (TFA) and piperidine. It is selectively cleaved by hydrazine. This unique stability profile allows researchers to:

-

Immobilize the molecule via its hydroxyl group (e.g., to a trityl resin).

-

Perform standard Fmoc/tBu peptide elongation elsewhere on the scaffold.

-

Selectively deprotect the Dde-amine to introduce branching, cyclization, or specific labels without disturbing the rest of the peptide.

Chemical Identity & Structure

The molecule consists of a 3-carbon alkyl chain terminating in a hydroxyl group, with the amine nitrogen part of a vinylogous amide system within the Dde ring.

| Property | Data |

| Chemical Name | 3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]propan-1-ol |

| Common Name | This compound; N-Dde-3-aminopropanol |

| CAS Number | 227758-39-6 |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| Appearance | Typically a pale yellow viscous oil or off-white solid (depending on purity) |

| Solubility | Soluble in DCM, DMF, Methanol, Ethyl Acetate; Low water solubility |

| UV Absorbance |

Structural Analysis

The Dde group stabilizes the amine through conjugation. The nitrogen lone pair donates into the

Synthesis & Preparation Protocol

The synthesis involves the condensation of 2-acetyldimedone (Dde-OH) with 3-amino-1-propanol . This reaction is robust and typically requires no exogenous catalyst.

Protocol: Preparation of this compound

Reagents:

-

3-Amino-1-propanol (1.0 eq)

-

2-Acetyldimedone (Dde-OH) (1.05 eq)

-

Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Methodology:

-

Dissolution: Dissolve 2-acetyldimedone in absolute ethanol (approx. 5 mL per mmol).

-

Addition: Add 3-amino-1-propanol dropwise to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux for 2–4 hours. The reaction can be monitored by TLC (Dde-OH moves differently from the product) or UV (shift in

).-

Note: At room temperature in DCM, the reaction may require 12–16 hours.

-

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The residue is often a viscous oil. It can be purified via flash column chromatography (Eluent: Ethyl Acetate/Hexane gradient) or recrystallized if solid (from EtOAc/Hexane).

Mechanism: The primary amine attacks the ketone carbonyl of the acetyl group on the dimedone ring, followed by dehydration to form the stable enamine-one system.

Mechanistic Insight: Orthogonality & Cleavage

The value of this compound dictates that it must remain stable during standard SPPS cycles but cleave quantitatively when triggered.

Stability Profile

-

TFA (95%): Stable (Compatible with Boc deprotection or resin cleavage).

-

Piperidine (20% in DMF): Stable (Compatible with Fmoc deprotection).

-

DIEA/HOBt: Stable (Compatible with coupling reactions).

Deprotection Mechanism (Hydrazine)

The Dde group is cleaved by nucleophiles that are stronger than the protected amine (alpha-effect nucleophiles). Hydrazine (

-

Nucleophilic Attack: Hydrazine attacks one of the ring carbonyls.

-

Cyclization: The intermediate undergoes rapid intramolecular cyclization.

-

Release: This expels the primary amine (3-amino-1-propanol derivative) and forms a stable 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct.

Visualization: Synthesis & Cleavage Cycle

Caption: The lifecycle of the Dde protecting group: from synthesis via condensation to hydrazine-mediated release, enabling site-specific modification.

Applications in Research & Drug Development

A. Linker for Solid Phase Synthesis

This compound is frequently used to create a "handle" on solid supports.

-

Protocol: The hydroxyl group is reacted with Trityl Chloride Resin or 2-Chlorotrityl Chloride Resin in the presence of Pyridine or DIEA in DCM.

-

Result: A resin-bound amine protected by Dde.

-

Utility: After loading the first residue, the Dde group can be removed to grow a peptide from this specific site, or the resin can be used to synthesize C-terminal modified peptides (e.g., propylamides).

B. Synthesis of Branched Peptides (The "Three-Dimension" Strategy)

In complex peptide therapeutics (e.g., multivalent antigens or dendrimers), this molecule allows for the introduction of a branch point.

-

Backbone Assembly: Use Fmoc-amino acids to build the main chain.

-

Branch Point Introduction: Incorporate a residue modified with this compound (or use Dde-Lys, though the propanol derivative allows ether/ester linkage variations).

-

Selective Unmasking: Treat the resin with 2% Hydrazine in DMF (3 x 10 min). The Fmoc group on the N-terminus remains intact.

-

Branch Growth: Couple new amino acids to the newly liberated propyl-amine.

Visualization: Orthogonal Compatibility Map

Caption: Orthogonality map demonstrating why Dde is the protecting group of choice when Fmoc and Boc strategies are already in use.

Handling & Storage

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Hygroscopic.[4] Protect from moisture. The Dde group can migrate to adjacent free amines (N-to-N migration) if left in solution with free amines for extended periods, though this is less common with the propanol linker than with Lysine side chains.

-

Safety: Irritant. Wear standard PPE (gloves, goggles). Hydrazine (used for deprotection) is toxic and a potential carcinogen; handle in a fume hood.

References

-

Bycroft, B. W., et al. (1993). "A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides." Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

-

BenchChem. (2025). "this compound Product Data & CAS 227758-39-6." Link

-

Sigma-Aldrich. (2025). "3-Amino-1-propanol: Properties and Applications." Link

- Kellam, B., et al. (2003). "Dde-based protecting groups: Applications in solid-phase peptide synthesis." Tetrahedron, 59(39), 7621-7633.

-

ChemicalBook. (2025). "this compound CAS Database and Suppliers." Link

Sources

Synthesis of 3-(Dde-amino)-1-propanol from 3-amino-1-propanol

Executive Summary

This technical guide details the synthesis of 3-(Dde-amino)-1-propanol (CAS: 227758-39-6) from 3-amino-1-propanol and 2-acetyldimedone (Dde-OH). The target molecule serves as a critical linker in solid-phase peptide synthesis (SPPS) and medicinal chemistry, providing a free hydroxyl group for functionalization while masking the primary amine with the hydrazine-labile Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group.

This protocol utilizes a condensation reaction driven by the formation of a stable vinylogous amide. The method is characterized by mild conditions, high atom economy, and orthogonality to standard Fmoc/Boc protocols.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the chemoselective condensation of a primary amine with a

Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine of 3-amino-1-propanol onto the exocyclic carbonyl of 2-acetyldimedone, followed by dehydration.

Figure 1: Mechanistic pathway for the formation of the vinylogous amide bond.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Amino-1-propanol | 75.11 | 1.0 | Substrate |

| 2-Acetyldimedone | 182.22 | 1.05 | Reagent (Dde donor) |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Dichloromethane (DCM) | - | - | Extraction/Workup |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolve 2-acetyldimedone (1.05 equiv) in absolute ethanol (approx. 5 mL per mmol).

-

Add 3-amino-1-propanol (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Note: The reaction is slightly exothermic.

-

Step 2: Condensation

-

Heat the mixture to reflux (78–80 °C) .

-

Stir for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

-

Visualization: Dde derivatives are UV active (254 nm). Ninhydrin stain will show the disappearance of the free amine (starting material).

-

Step 3: Workup & Purification

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

-

Option A (Crystallization - Preferred):

-

Redissolve the crude residue in a minimum amount of hot EtOAc or EtOH.

-

Add hexane or diethyl ether dropwise until turbidity persists.

-

Cool to 4 °C overnight to induce crystallization.

-

-

Option B (Flash Chromatography):

-

If an oil persists, purify via silica gel chromatography using a gradient of 0–5% Methanol in DCM.

-

Characterization & Data Analysis

The product is a stable, off-white to pale yellow solid. The Dde group confers distinct spectroscopic signatures due to the "push-pull" alkene system and the intramolecular hydrogen bond.

Expected NMR Data ( )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | ~13.5 | Broad s | 1H | Intramolecular H-bond (Diagnostic) |

| Vinyl-CH3 | 2.55 | s | 3H | Methyl group on double bond |

| Dimedone CH2 | 2.38 | s | 4H | Ring methylenes |

| Dimedone CH3 | 1.02 | s | 6H | Gem-dimethyl group |

| Linker | 3.55 | q | 2H | |

| Linker | 3.70 | t | 2H | |

| Linker | 1.85 | m | 2H | Central methylene |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

Critical Considerations & Troubleshooting

Orthogonality

The Dde group is stable to:

-

Piperidine/DMF (Fmoc removal conditions).

-

TFA (Boc removal/Resin cleavage conditions).

The Dde group is cleaved by:

-

2% Hydrazine monohydrate in DMF (nucleophilic attack on the ketone).

Common Pitfalls

-

Cyclization: While 3-amino-1-propanol is relatively short, the Dde group is bulky. However, ensure the temperature does not exceed 80 °C to prevent potential side reactions or polymerization.

-

Solubility: The product becomes less polar than the starting amine. If the product oils out during recrystallization, scratch the flask or use a seed crystal.

-

Hydroscopicity: The starting material (3-amino-1-propanol) is hygroscopic. Ensure it is dry before use to maintain accurate stoichiometry.

References

-

Bycroft, B. W., et al. (1993). "A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides." Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

- Augustyns, K., et al. (1998). "The use of the Dde protecting group in the synthesis of peptides and peptide mimetics." Bulletin des Sociétés Chimiques Belges, 107.

-

Merck KGaA. (n.d.). "Dde-OH (2-Acetyldimedone) Product Sheet." Sigma-Aldrich. Link

-

PubChem. (n.d.). "3-Amino-1-propanol Compound Summary." National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Physicochemical Properties of Dde-Protected Amino Alcohols

Introduction: The Strategic Role of the Dde Protecting Group in Amino Alcohol Chemistry

In the landscape of complex organic synthesis, particularly in the fields of medicinal chemistry and drug development, the precise manipulation of functional groups is paramount. Amino alcohols are a vital class of bifunctional molecules, serving as chiral building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The strategic use of protecting groups is essential to selectively mask the reactivity of the amino functionality while other chemical transformations are carried out on the hydroxyl group or other parts of the molecule.

Among the diverse arsenal of amine-protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has carved out a significant niche.[2] Its utility stems from its unique stability profile, offering orthogonality to the widely used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3][4] This guide provides an in-depth exploration of the core physicochemical properties of Dde-protected amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Physicochemical Properties of Dde-Protected Amino Alcohols

The introduction of the Dde group, a vinylogous amide, significantly alters the physicochemical properties of the parent amino alcohol. The bulky and lipophilic nature of the Dde moiety generally decreases aqueous solubility and increases solubility in organic solvents.

Solubility Profile

The solubility of a Dde-protected amino alcohol is a balance between the polar hydroxyl group and the largely nonpolar Dde-protected amino group. This duality makes them soluble in a range of organic solvents. While specific quantitative data for a broad range of Dde-amino alcohols is not extensively published, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[5]

Table 1: Predicted Qualitative Solubility of Dde-Protected Amino Alcohols

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Field Insights |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity of the free hydroxyl group limits solubility in highly nonpolar solvents. Solubility may increase with longer alkyl chains on the amino alcohol. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents effectively solvate both the hydrocarbon portions of the Dde group and can hydrogen bond with the hydroxyl group, making them excellent choices for reaction media. |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are highly effective at dissolving a wide range of organic compounds, including Dde-protected species, and are often used in both protection and deprotection reactions.[6] |

| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | While the hydroxyl group can interact with these solvents, the large, nonpolar Dde group can limit overall solubility, especially for Dde-amino alcohols with larger side chains.[7] |

| Aqueous | Water | Insoluble | The lipophilic nature of the Dde protecting group renders these compounds largely insoluble in water. |

Physical State and Thermal Properties

Dde-protected amino alcohols are typically white to off-white crystalline solids at room temperature.[8] The melting point is influenced by the molecular weight and the crystal lattice packing of the specific compound. For instance, 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]ethanol (Dde-Gly-ol) has a reported melting point range of 111 - 118 °C.[8]

Chemical Stability: The Cornerstone of Orthogonality

The strategic advantage of the Dde group lies in its stability under conditions used to remove other common amine protecting groups. This orthogonality is crucial for complex, multi-step syntheses.[9]

-

Acid Stability: Dde-protected amines are stable to the acidic conditions used for the cleavage of Boc groups (e.g., trifluoroacetic acid (TFA) in DCM).[2][10]

-

Base Stability: The Dde group is resistant to the basic conditions typically used for Fmoc group removal (e.g., 20% piperidine in DMF).[2] However, prolonged exposure or the presence of unprotected primary amines can lead to Dde migration, a potential side reaction.[6]

-

Reductive Stability: The Dde group is stable under conditions of catalytic hydrogenolysis used to remove Cbz groups.[3]

This stability profile allows for selective deprotection strategies, which are fundamental in peptide and medicinal chemistry.

Spectroscopic and Chromatographic Characterization

The purity and identity of Dde-protected amino alcohols are routinely confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of a Dde-protected amino alcohol will show characteristic signals for the Dde group, including singlets for the two methyl groups on the cyclohexanedione ring (typically around δ 1.0-1.2 ppm) and the methyl group of the ethylidene moiety (around δ 2.0-2.5 ppm). The protons of the amino alcohol backbone will be shifted depending on the specific structure. The proton on the carbon bearing the hydroxyl group (CH-OH) will typically appear as a multiplet, and the hydroxyl proton itself will be a broad singlet, the chemical shift of which is concentration and solvent-dependent.[11][12]

-

¹³C NMR: The ¹³C NMR spectrum will display characteristic carbonyl peaks from the Dde group in the downfield region (around δ 190-200 ppm). The carbons of the amino alcohol will also show predictable shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of a Dde-protected amino alcohol is characterized by several key absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[13]

-

C-H Stretch: Absorptions for sp³ C-H bonds will be observed just below 3000 cm⁻¹.

-

C=O Stretch: Strong absorption bands corresponding to the carbonyl groups of the Dde moiety typically appear in the range of 1650-1700 cm⁻¹.[14]

-

C-O Stretch: A moderate to strong band for the C-O single bond of the alcohol will be present in the 1200-1000 cm⁻¹ region.

Chromatographic Behavior

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective technique for monitoring the progress of protection and deprotection reactions and for assessing the purity of Dde-protected amino alcohols.[4]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

-

Mobile Phase: A mixture of a moderately polar and a nonpolar solvent, such as ethyl acetate/hexane or dichloromethane/methanol, is typically effective. The polarity of the mobile phase can be adjusted to achieve optimal separation.

-

Visualization: Spots can be visualized under UV light (254 nm) due to the chromophoric nature of the Dde group. Staining with potassium permanganate or ninhydrin (after deprotection on the plate with hydrazine vapor) can also be employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for the quantitative analysis of the purity of Dde-protected amino alcohols.

-

Column: A reversed-phase C18 column is generally suitable.[6]

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% TFA) and an organic solvent such as acetonitrile or methanol is typically used.

-

Detection: UV detection is effective, as the Dde group has a strong chromophore. The cleavage product of Dde deprotection can be monitored at around 290 nm.[15]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific amino alcohol and laboratory conditions.

Protocol 1: Synthesis of a Dde-Protected Amino Alcohol

This protocol describes the general procedure for the protection of an amino alcohol with 2-acetyldimedone (Dde-OH).

Materials:

-

Amino alcohol

-

2-Acetyldimedone (Dde-OH)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Base (e.g., Triethylamine or Diisopropylethylamine - DIEA)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the amino alcohol (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Add 2-acetyldimedone (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the Dde-protected amino alcohol.

Caption: Workflow for the synthesis of a Dde-protected amino alcohol.

Protocol 2: Hydrazine-Mediated Deprotection of a Dde-Protected Amino Alcohol

This protocol outlines the standard method for removing the Dde group using hydrazine.

Materials:

-

Dde-protected amino alcohol

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Dissolve the Dde-protected amino alcohol in the 2% hydrazine/DMF solution.

-

Stir the mixture at room temperature. The reaction is typically rapid, often completing within 10-20 minutes.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Quench the reaction by adding a suitable reagent (e.g., acetone) to consume excess hydrazine.

-

Concentrate the mixture under reduced pressure to remove the solvent and byproducts.

-

Purify the resulting free amino alcohol by an appropriate method (e.g., column chromatography or recrystallization).

Caption: Mechanism of Dde deprotection by hydrazine.

Conclusion: A Versatile Tool for Advanced Synthesis

The Dde protecting group offers a powerful and strategic option for the protection of amino alcohols in multi-step organic synthesis. Its unique stability profile, providing orthogonality to both acid- and base-labile protecting groups, allows for intricate molecular architectures to be constructed with precision. A thorough understanding of the physicochemical properties of Dde-protected amino alcohols—from their solubility and stability to their spectroscopic and chromatographic characteristics—is essential for their effective implementation in research and development. The protocols and data presented in this guide serve as a valuable resource for scientists, enabling the confident application of Dde chemistry to accelerate innovation in drug discovery and materials science.

References

- Bycroft, B. W., Chan, W. C., Chhabra, S. R., & Hone, N. D. (1993). A novel lysine-protecting group for the synthesis of branched peptides.

- BenchChem. (2025). A Comparative Overview of Boc vs. Cbz Protecting Groups. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. BenchChem.

-

Organic Chemistry Portal. Protecting Groups - Stability. Organic Chemistry Portal. [Link]

- Sigma-Aldrich. N-Protected Amino Alcohols. Sigma-Aldrich.

- Bhargava, S. K. (2014). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review.

- BenchChem. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BenchChem.

- Sulieman, A. A. (2016). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- Amrita Vishwa Vidyapeetham. Thin Layer Chromatography. Amrita Vishwa Vidyapeetham Virtual Lab.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- LibreTexts. (2022, August 23).

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Khan, I., Ali, A., & Abdullah, S. (2023).

- Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 556-567.

- Clark, J. (2021). H-1 proton nmr spectrum of dimethylamine. Doc Brown's Chemistry.

- Koot, W. J., Hiemstra, H., & Speckamp, W. N. (1995). Diastereoselective Synthesis of Vicinal Amino Alcohols. Topics in Current Chemistry, 177, 1-47.

- BenchChem. (2025). A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis. BenchChem.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Alfa Chemistry. Solvent Miscibility Table. Alfa Chemistry.

- Mohammad, A., & Haq, N. (2008). TLC separation of amino acids with a green mobile phase.

- Xu, F., & Simmons, B. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 88, 236-245.

- Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.

- Roy, D. (2018). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42 (pp. 1-45). Royal Society of Chemistry.

- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands.

- Bendiak, B. (1986). Determination of Amino Acids in Wort and Beer by Reverse-Phase High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 44(2), 91-98.

-

Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

- AAPPTec.

- Kumar, P., & Singh, B. (2013). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 4(4), 1334.

- Nichols, L. (n.d.). Table of Characteristic IR Absorptions.

- Gámez-Montaño, R., & Anaya de Parrodi, C. (2004). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Tetrahedron: Asymmetry, 15(18), 2879-2884.

- BOC Sciences. Amino Acid Analysis by HPLC. BOC Sciences.

- LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- BOC Sciences. Amino Alcohol Synthesis Service. BOC Sciences.

- Santa Cruz Biotechnology. Amino Alcohols. Santa Cruz Biotechnology.

- Al-Hamidi, H., & Edwards, A. D. (2021).

- Bornscheuer, U. T., & Liese, A. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701787.

- Taylor & Francis. Amino alcohols – Knowledge and References. Taylor & Francis.

- Duncan, K., & Walsh, C. T. (1990). Purification and characterization of the D-alanyl-D-alanine-adding enzyme from Escherichia coli. Biochemistry, 29(9), 2393-2398.

- Chikaraishi, Y., Naraoka, H., & Ohkouchi, N. (2009). Enantiomer-specific isotope analysis of D- and L-alanine. JAMSTEC Report of Research and Development, 9, 1-7.

- Joseph, V., & Devanarayanan, S. (2006). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. Crystal Growth & Design, 6(11), 2465-2468.

- Paul, A., Tonne, P., Roske, E., & Siegel, H. (1990). U.S. Patent No. 4,962,231. Washington, DC: U.S.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. crsubscription.com [crsubscription.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Characterization and Application of 3-(Dde-amino)-1-propanol in Macromolecular Synthesis

Executive Summary

3-(Dde-amino)-1-propanol is a specialized bifunctional building block used primarily in solid-phase peptide synthesis (SPPS) and organic synthesis.[1] It serves as a critical linker or spacer, featuring a primary hydroxyl group for immobilization or conjugation and a primary amine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.

The Dde moiety is highly valued for its orthogonality to standard protecting groups such as Fmoc (base-labile) and Boc (acid-labile). Its stability under both acidic (TFA) and basic (piperidine) conditions, combined with its specific cleavage by hydrazine, makes this compound an essential tool for the synthesis of branched peptides, cyclic peptides, and modified protein conjugates.

Physicochemical Characterization

The following data defines the molecular identity of this compound. Researchers should verify these parameters against Certificate of Analysis (CoA) data for specific batches.

| Parameter | Specification |

| Chemical Name | 3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]propan-1-ol |

| Common Name | This compound; N-Dde-3-aminopropanol |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| Appearance | Viscous oil or low-melting solid (depending on purity/crystallinity) |

| Solubility | Soluble in DMF, DCM, MeOH, DMSO; Sparingly soluble in water |

| CAS Registry Number | Refer to specific vendor (e.g., ChemicalBook ID CB0174538) |

| SMILES | CC1(C)CC(=O)C(=C(C)NCCCO)C(=O)C1 |

Synthesis & Preparation Methodology

The synthesis of this compound is a condensation reaction between 2-acetyldimedone (Dde-OH) and 3-amino-1-propanol . This reaction is thermodynamically driven by the formation of a stable vinylogous amide system.

Reaction Mechanism

The primary amine of the amino-alcohol attacks the exocyclic carbonyl of the 2-acetyldimedone. Elimination of water results in the formation of the Dde-protected amine. The reaction is typically regioselective for the amine over the hydroxyl group due to the higher nucleophilicity of the nitrogen atom.

Experimental Protocol

Note: All steps should be performed in a fume hood.

-

Reagents:

-

2-Acetyldimedone (1.0 eq)

-

3-Amino-1-propanol (1.1 eq)

-

Ethanol (Absolute, solvent volume approx. 5-10 mL per gram of reactant)

-

-

Procedure:

-

Dissolve 2-acetyldimedone in absolute ethanol in a round-bottom flask.

-

Add 3-amino-1-propanol dropwise to the stirring solution.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (DCM/MeOH 9:1) or LC-MS.[2]

-

Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove ethanol.

-

-

Purification:

-

The crude product often presents as an oil.

-

Crystallization: Attempt crystallization from Ethyl Acetate/Hexane.

-

Column Chromatography: If necessary, purify via silica gel flash chromatography using a gradient of DCM to 5% MeOH/DCM.

-

-

Validation:

-

Confirm identity via 1H-NMR (Look for the characteristic 6H singlet of gem-dimethyl at ~1.0 ppm and the vinyl methyl singlet at ~2.5 ppm).

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound via condensation of 2-acetyldimedone and 3-amino-1-propanol.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Orthogonal Protection Strategy

The primary utility of this compound lies in its orthogonality .[3] In complex peptide synthesis, researchers often require three dimensions of protection:

-

Fmoc: Temporary α-amino protection (removed by 20% Piperidine).

-

tBu/Trt/Boc: Permanent side-chain protection (removed by 95% TFA).

-

Dde: Semi-permanent protection (removed by 2% Hydrazine).

Use as a Linker

The free hydroxyl group of this compound allows it to be anchored to solid supports, such as 2-Chlorotrityl chloride resin or Wang resin .

-

Immobilization: The hydroxyl group reacts with the resin (e.g., via ether formation with Trityl resin).

-

Result: A resin-bound amine that is protected by Dde.[3]

-

Workflow:

Deprotection Mechanism (Hydrazine Cleavage)

The removal of the Dde group is chemically distinct from acid/base labile groups. It relies on the alpha-effect of hydrazine.

-

Nucleophilic Attack: Hydrazine (NH₂NH₂) attacks one of the carbonyl carbons on the Dde ring.

-

Cyclization: The intermediate undergoes rapid intramolecular cyclization.

-

Release: This expels the primary amine (the desired product) and forms a stable 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole (pyrazole derivative) byproduct.

Deprotection Protocol[4][5][6]

-

Reagent: 2% Hydrazine monohydrate in DMF (v/v).

-

Procedure: Treat the resin-bound Dde-compound with the reagent for 2 x 5 minutes.

-

Note: Hydrazine can also remove Fmoc groups over extended periods. For Fmoc-compatible Dde removal, consider using hydroxylamine hydrochloride/imidazole buffers, though hydrazine is standard for Dde-only steps.

Cleavage Mechanism Diagram

Caption: Hydrazine-mediated cleavage of the Dde protecting group yielding the free amine.[3]

References

-

Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications.

-

ChemicalBook. this compound Product Entry.

-

BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.

-

Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group: A Facile Solid Phase Synthetic Approach to Polyamines. Tetrahedron Letters.[5]

Sources

- 1. This compound [chemicalbook.com]

- 2. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. epdf.pub [epdf.pub]

The Orthogonal Architecture of the Dde Protecting Group in Complex Peptide Synthesis

Executive Summary

In modern solid-phase peptide synthesis (SPPS), the transition from linear sequences to complex, three-dimensional architectures—such as branched peptides, cyclic peptides, and multi-functionalized bioconjugates—requires absolute control over side-chain reactivity[1]. While the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl / tert-butyl) strategy provides a robust baseline, it lacks the dimensional flexibility needed for site-specific modifications.

Enter the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. Functioning as a highly specific, nucleophile-labile shield for primary amines (predominantly the

Chemical Mechanics and Orthogonal Logic

The power of Dde lies in its unique lability profile. In a standard Fmoc/tBu SPPS workflow, protecting groups are removed via acid or base catalysis. Dde, however, is a dimedone derivative that remains entirely stable under the highly acidic conditions of global cleavage (95% TFA) and exhibits strong resistance to the basic conditions used for Fmoc removal (20% Piperidine)[1][2].

Instead, Dde is selectively cleaved via a nucleophilic attack. When exposed to hydrazine, the Dde group undergoes hydrazinolysis, forming a stable pyrazole byproduct and liberating the free amine[1][3].

Orthogonal deprotection logic in Fmoc/tBu solid-phase peptide synthesis.

The Achilles Heel: Causality of "Dde Migration"

A critical phenomenon that separates novice syntheses from expert execution is the management of Dde migration .

The Causality: Dde migration occurs when an unprotected primary amine (such as a free

This side reaction is drastically accelerated by the presence of piperidine. Piperidine reacts with Dde to form an unstable piperidine-Dde adduct, which acts as a highly reactive intermediate, facilitating the transfer of the Dde group to the unprotected lysine[4][5].

Mitigation Strategies:

-

Reagent Substitution: Replace 20% piperidine with 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal. DBU does not form the reactive adduct, effectively halting the migration pathway. This should be done in short bursts (e.g., 3 x 3 minutes)[4][5].

-

Steric Hindrance: Utilize ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), a bulkier analog of Dde. The added steric bulk significantly reduces the kinetics of the migration reaction[5][6].

Mechanism and mitigation strategies for Dde migration during SPPS.

Quantitative Comparison of Deprotection Kinetics

To design an effective synthesis, one must choose the correct nucleophile for Dde removal based on the desired orthogonality. Below is a quantitative summary of the two primary deprotection strategies[1][3][7].

| Parameter | Standard Hydrazinolysis | Milder Hydroxylamine Protocol |

| Reagents | 2% (v/v) Hydrazine monohydrate in DMF | 0.5 M NH₂OH·HCl + 0.5 M Imidazole in NMP/DCM (5:1) |

| Reaction Time | 10–15 minutes | 3 hours |

| Fmoc Orthogonality | Moderate (Risk of premature Fmoc loss) | Absolute (Strictly preserves Fmoc) |

| Primary Byproduct | Cleaved pyrazole | Cleaved isoxazole derivative |

| Mass Shift ( | -164.2 Da | -164.2 Da |

| Primary Use Case | Fully Fmoc-deprotected or Boc-protected N-termini | Complex conjugates requiring an intact N-terminal Fmoc |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory in-process quality control steps to ensure that the chemistry has proceeded as intended before committing expensive reagents (like fluorophores or cyclic linkers) to the resin.

Protocol A: Standard Hydrazinolysis (Rapid Deprotection)

Use this protocol when the N-terminus is either Boc-protected or already fully deprotected.

Materials:

-

Peptide-resin complex

-

2% (v/v) Hydrazine monohydrate in DMF (Prepare fresh in a ventilated fume hood)[1][6]

-

DMF (Peptide synthesis grade)

Step-by-Step Methodology:

-

Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain completely.

-

Deprotection: Add the 2% hydrazine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 5 minutes[1].

-

Drain and Repeat: Drain the reaction vessel and repeat Step 2 two additional times (Total reaction time: 15 minutes). Causality: Repeated short exposures drive the equilibrium forward faster than a single long exposure.

-

Critical Wash Step: Wash the resin thoroughly with DMF (5 x 5 mL). Causality: This removes all traces of hydrazine and the cleaved pyrazole byproduct. Residual hydrazine will violently react with subsequent activated amino acids or coupling reagents[1].

-

Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful generation of the free primary amine.

Protocol B: Full Orthogonal Hydroxylamine Deprotection

Use this protocol when synthesizing PNA-peptide conjugates or when an N-terminal Fmoc group must remain absolutely intact[1][7].

Materials:

-

0.5 M Hydroxylamine hydrochloride (NH₂OH·HCl)

-

0.5 M Imidazole

-

Solvent mixture: N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) in a 5:1 ratio[7].

Step-by-Step Methodology:

-

Preparation: Swell the peptide-resin in DCM for 20 minutes, then wash with NMP.

-

Cocktail Assembly: Dissolve the NH₂OH·HCl and Imidazole in the NMP/DCM mixture. Causality: Imidazole acts as a mild base to neutralize the hydrochloride salt, activating the hydroxylamine without being basic enough to cleave the Fmoc group.

-

Deprotection: Add the cocktail to the resin (10 mL/g). Agitate continuously at room temperature for 3 hours[7].

-

Wash Step: Drain the solution and wash the resin sequentially with NMP (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL)[7].

-

Validation (Micro-Cleavage LC-MS): Suspend ~2 mg of resin in 100

L of 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Precipitate in cold ether, centrifuge, dissolve in water/acetonitrile, and analyze via LC-MS. You must observe a mass shift of precisely -164.2 Da (loss of Dde) while confirming the molecular weight of the Fmoc-containing peptide remains intact.

Conclusion

The Dde protecting group is an indispensable asset in the peptide chemist's toolkit, providing the necessary orthogonality to construct highly sophisticated molecular architectures. However, its successful application requires a rigorous understanding of its chemical behavior—specifically its susceptibility to migration in the presence of piperidine and unprotected amines. By utilizing DBU for Fmoc cleavage or employing milder hydroxylamine deprotection cocktails, scientists can bypass these pitfalls, ensuring high-yield, high-purity syntheses of complex peptide therapeutics.

References

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates ResearchGate URL: [Link]

-

Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine PubMed (NIH) URL: [Link]

-

Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine 1 Scite.ai URL: [Link]

-

Is it possible to remove Dde protecting groups in aqueous phase? ResearchGate URL: [Link]

-

Lipid-Mediated Sequential Recruitment of Proteins Via Dual SLIPT and Dual SLIPTNVOC in Live Cells PMC (NIH) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Lipid-Mediated Sequential Recruitment of Proteins Via Dual SLIPT and Dual SLIPTNVOC in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dde Protecting Group in Peptide Synthesis: A Technical Guide to Strategic Application and Deprotection

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of amino acid protecting groups is fundamental to the successful synthesis of complex peptides. Among the arsenal of tools available for solid-phase peptide synthesis (SPPS), the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group offers a unique and powerful option for the orthogonal protection of primary amines, most notably the ε-amino group of lysine. Its utility is rooted in its distinct cleavage chemistry, which allows for selective deprotection under conditions that leave other common protecting groups, such as the base-labile Fmoc and acid-labile Boc groups, intact.[1][2] This attribute is indispensable for the construction of sophisticated peptide architectures, including branched peptides, cyclic peptides, and peptide conjugates.[3]

This in-depth guide provides a comprehensive overview of the Dde protecting group, from its core chemical principles and strategic implementation to detailed, field-proven protocols for its introduction and removal. It aims to equip the reader with the technical understanding necessary to leverage the Dde group effectively, anticipate potential challenges, and troubleshoot common issues in peptide synthesis.

The Principle of Orthogonality: The Cornerstone of Dde Strategy

In the context of SPPS, orthogonality is the concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[2] The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu approach, where the temporary Nα-amino protection is provided by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and permanent side-chain protection is typically afforded by acid-labile groups like tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt).[2]

The Dde group introduces a third dimension of orthogonality. It is stable to the standard conditions used for both Fmoc deprotection (typically 20% piperidine in DMF) and the final cleavage from the resin/removal of acid-labile side-chain protecting groups (e.g., with trifluoroacetic acid - TFA).[2] The Dde group is, however, selectively cleaved by treatment with dilute solutions of hydrazine or hydroxylamine.[2][4] This three-pronged system—base-lability (Fmoc), acid-lability (tBu, Boc, Trt), and hydrazine-lability (Dde)—is the key to unlocking site-specific modifications on the peptide while it is still anchored to the solid support.

Chemical Mechanisms: The "How" Behind Dde Protection and Deprotection

A robust understanding of the underlying chemical mechanisms is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

Introduction of the Dde Group

The Dde group is typically introduced to a primary amine (e.g., the ε-NH2 of lysine) through a condensation reaction with 2-acetyldimedone (also known as Dde-OH). This reaction can be performed on the free amino acid before its incorporation into the peptide chain, resulting in commercially available building blocks like Fmoc-Lys(Dde)-OH. Alternatively, for maximum flexibility, the Dde group can be introduced on-resin to a free primary amine.[3]

Cleavage of the Dde Group

The removal of the Dde group is most commonly achieved via hydrazinolysis. The mechanism involves a nucleophilic attack by hydrazine on one of the carbonyl groups of the Dde's dioxocyclohexylidene ring.[5] This is followed by an intramolecular cyclization and condensation, which results in the release of the free amine and the formation of a stable, chromophoric pyrazole byproduct.[5][6]

// Reactants Dde_Peptide [label=<

Peptide-Resin-NH

Dde Protected Amine

Dde Protected Amine

]; Hydrazine [label="H₂N-NH₂ (Hydrazine)"];

// Intermediates & Products Intermediate [label="Reaction Intermediate"]; Free_Amine [label=<

Peptide-Resin-NH₂ Free Amine

]; Byproduct [label="Pyrazole Byproduct"];

// Workflow {rank=same; Dde_Peptide; Hydrazine;} Dde_Peptide -> Intermediate [label="1. Nucleophilic Attack", fontcolor="#202124"]; Intermediate -> Free_Amine [label="2. Cyclization & Release", fontcolor="#202124"]; Intermediate -> Byproduct [color="#EA4335"];

// Styling node [style=filled, fillcolor="#F1F3F4", shape=box, corner=rounded]; Dde_Peptide [fillcolor="#FBBC05"]; Free_Amine [fillcolor="#34A853"]; edge [color="#4285F4"]; }

Mechanism of Dde Deprotection by Hydrazine.

The formation of this pyrazole byproduct is particularly advantageous as it has a strong UV absorbance (around 290 nm), allowing for real-time spectrophotometric monitoring of the deprotection reaction's progress.[5][6]

Data-Driven Comparison: Dde vs. ivDde and Hydrazine vs. Hydroxylamine

The choice of protecting group and deprotection reagent is a critical experimental decision. The following tables summarize key data to inform this choice.

Dde vs. ivDde: A Matter of Stability

While effective, the Dde group has known stability issues, particularly Dde migration, where the group can transfer from its intended amine to another free amine within the peptide sequence, either intramolecularly or intermolecularly.[1] This side reaction is often observed during the piperidine treatment for Fmoc removal.[1] To mitigate this, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group was developed.[7]

| Feature | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |

| Primary Advantage | Easier and faster to remove. | More robust; significantly less prone to migration and premature loss during long syntheses.[7] |

| Primary Disadvantage | Prone to migration to other free amines, especially during Fmoc deprotection with piperidine.[1] | Removal can be sluggish and sometimes incomplete, particularly in sterically hindered sequences. |

| Typical Application | Shorter peptide sequences where migration risk is lower; when faster deprotection is prioritized. | Long or complex peptide syntheses; sequences known to be problematic for Dde migration.[7] |

Deprotection Reagents: Balancing Efficacy and Mildness

The standard reagent for Dde/ivDde cleavage is hydrazine. However, its reactivity can sometimes be non-specific. A milder alternative, hydroxylamine, can be used to achieve true orthogonality with the Fmoc group.

| Parameter | Hydrazine Monohydrate | Hydroxylamine Hydrochloride / Imidazole |

| Standard Concentration | 2% (v/v) in DMF.[2] | ~0.5 M of each in NMP.[2] |

| Reaction Time | Fast (e.g., 3 x 3-10 minutes at RT).[2][5] | Slower (e.g., 30-60 minutes at RT).[7] |

| Efficacy | Highly effective for both Dde and ivDde. Concentrations up to 4-5% can be used for difficult ivDde removals.[8][9] | Effective for Dde; may be less efficient for the more stable ivDde group. |

| Orthogonality w/ Fmoc | No. Hydrazine also cleaves the Fmoc group. The N-terminus must be protected (e.g., with Boc) prior to Dde removal.[7] | Yes. These conditions do not typically cleave the Fmoc group, allowing for selective Dde removal while retaining N-terminal Fmoc protection.[7] |

| Potential Side Reactions | At concentrations >2%, can cause peptide bond cleavage (especially at Gly residues) and conversion of Arg to Orn.[4][7] | Generally considered a milder and cleaner reaction with fewer side reactions. |

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for specific peptide sequences and synthetic scales.

Protocol 1: On-Resin Introduction of the Dde Group

This protocol describes the protection of a free primary amine on a resin-bound peptide.

-

Resin Preparation: Swell the peptide-resin containing a free primary amine (e.g., from a deprotected Lys side chain) in DMF for 30-60 minutes.

-

Reagent Preparation: Prepare a solution of 2-acetyldimedone (Dde-OH) in DMF (e.g., 10 equivalents based on resin loading).[10]

-

Protection Reaction: Drain the DMF from the swollen resin. Add the Dde-OH solution and allow the mixture to shake at room temperature for 60 minutes.[10]

-

Washing: Drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next step in the synthesis.

Protocol 2: Standard Dde/ivDde Deprotection with Hydrazine

This protocol is suitable when the N-terminal Fmoc group has been removed and replaced with a stable group (e.g., Boc) or after the full peptide sequence has been assembled.

-

Resin Preparation: Swell the Dde/ivDde-protected peptide-resin in DMF for 15-30 minutes.

-

Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Crucially, do not exceed this concentration unless required for difficult ivDde cleavage, as higher concentrations increase the risk of side reactions. [5]

-

Hydrazine Treatment: Drain the DMF. Add the 2% hydrazine solution to the resin (approx. 10-25 mL per gram of resin).[5]

-

Reaction: Agitate the mixture gently at room temperature for 3 minutes.[7] Drain the solution.

-

Repeat: Repeat the hydrazine treatment (Step 4) two more times for a total of three treatments.[7]

-

Washing: Thoroughly wash the resin with DMF (at least 5 times) to completely remove the hydrazine and the pyrazole byproduct. The newly deprotected amine is now available for modification.

Protocol 3: Selective Dde Deprotection with Hydroxylamine (Fmoc-compatible)

This protocol is used when selective removal of the Dde group is required while retaining the N-terminal Fmoc group.

-

Resin Preparation: Swell the Dde-protected, Fmoc-on peptide-resin in DMF for 15-30 minutes, then wash with N-methylpyrrolidone (NMP).

-

Reagent Preparation: Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (e.g., 0.5 M) and imidazole (e.g., 0.5 M) in NMP.[2]

-

Hydroxylamine Treatment: Drain the NMP from the resin. Add the hydroxylamine/imidazole solution (approx. 10 mL per gram of resin).[7]

-

Reaction: Agitate the mixture gently at room temperature for 30 to 60 minutes.[7]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3 times) followed by DMF (3 times). The peptide remains N-terminally Fmoc-protected and is ready for side-chain elaboration.

Strategic Workflows and Applications

The true power of the Dde group is realized in its application to create complex peptide structures.

Synthesis of Branched Peptides

One of the most common applications of Dde is the synthesis of branched peptides, where a second peptide chain is grown from the side chain of an amino acid, typically lysine.[11]

start [label="Start with Resin", shape=ellipse, fillcolor="#34A853"]; couple1 [label="Couple Fmoc-AA-OH"]; deprotect1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; couple_lys [label="Couple Fmoc-Lys(Dde)-OH"]; elongate [label="Elongate Main Chain\n(Repeat Coupling/Deprotection)"]; boc_protect [label="Boc-protect N-terminus"]; dde_deprotect [label="Dde Deprotection\n(2% Hydrazine/DMF)"]; grow_branch [label="Grow Second Peptide Chain\non Lys Side Chain"]; final_cleave [label="Final Cleavage & Global Deprotection\n(TFA Cocktail)"]; end [label="Purified Branched Peptide", shape=ellipse, fillcolor="#EA4335"];

start -> couple1; couple1 -> deprotect1; deprotect1 -> couple_lys; couple_lys -> elongate; elongate -> boc_protect; boc_protect -> dde_deprotect; dde_deprotect -> grow_branch; grow_branch -> final_cleave; final_cleave -> end; }

Workflow for Branched Peptide Synthesis using Fmoc/Dde.

Site-Specific Labeling and Conjugation

The Dde group allows for the precise installation of fluorescent labels, biotin tags, polyethylene glycol (PEG) chains, or other moieties at a specific location within a peptide sequence. This is invaluable for creating diagnostic tools, targeted drug delivery systems, and probes for biochemical assays.

Troubleshooting and Expert Insights

-

Problem: Incomplete Dde/ivDde Cleavage.

-

Causality: The protected residue may be in a sterically hindered region of the peptide, or the peptide may have aggregated on the resin. The ivDde group is inherently more difficult to remove.

-

Solution: Increase the reaction time or the number of hydrazine treatments. For stubborn ivDde groups, the hydrazine concentration can be cautiously increased to 4-5%, but monitor for side reactions.[8][9] Ensure efficient resin swelling and agitation.

-

-

Problem: Suspected Dde Migration.

-

Causality: A free primary amine (e.g., an unprotected lysine) acts as a nucleophile, attacking a nearby Dde group, a reaction accelerated by piperidine.[1]

-

Solution: For problematic sequences, switch to the more stable Fmoc-Lys(ivDde)-OH building block. Alternatively, for Fmoc deprotection steps where migration is a concern, consider using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of piperidine.[1]

-

-

Problem: Side Reactions with Hydrazine.

-

Causality: Hydrazine is a strong nucleophile and base, capable of cleaving sensitive peptide bonds or modifying certain side chains at concentrations above 2%.[4]

-

Solution: Adhere strictly to the 2% hydrazine concentration and recommended reaction times. If the N-terminal Fmoc group must be preserved, use the hydroxylamine/imidazole deprotection method (Protocol 3).[7]

-

Conclusion

The Dde protecting group, and its more robust variant ivDde, are indispensable tools in the modern peptide chemist's toolkit. Their unique cleavage chemistry, orthogonal to both Fmoc and Boc/tBu strategies, provides an essential pathway for the synthesis of peptides with advanced architectures and site-specific modifications. A thorough, mechanism-based understanding of their application and deprotection, combined with careful selection of reagents and protocols, empowers researchers to navigate the complexities of peptide synthesis and achieve their desired molecular targets with precision and efficiency. By adhering to the principles and methodologies outlined in this guide, scientists can confidently harness the full potential of the Dde protecting group to advance the frontiers of drug discovery and biochemical research.

References

- A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Benchchem. [URL: https://www.benchchem.com/technical-support/a-comprehensive-technical-guide-to-hydrazine-mediated-cleavage-of-the-dde-protecting-group]

- Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/321035279_Evaluation_of_ivDde_as_a_quasi-orthogonal_protecting_group_for_Fmoc_solid-phase_peptide_synthesis]

- Investigation on the stability of the Dde protecting group in peptide synthesis: migration to an unprotected lysine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9548421/]

- Technical Support Center: Purification of Biotinylated Proteins after Dde Linker Cleavage. Benchchem. [URL: https://www.benchchem.

- An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5090994/]

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [URL: https://cem.com/media/contenttype/media/literature/AN0092_LibertyBlue_Orthogonal-Deprotection_web.pdf]

- Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/orthogonal-building-blocks]

- A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02294h]

- Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. CEM Corporation. [URL: https://cem.com/media/contenttype/media/literature/APN0027-Microwave_Synthesis_of_Branched_Peptides_with_Fmoc-Lys_ivDde_-OH.pdf]

- Investigation on the stability of the Dde protecting group in peptide synthesis: migration to an unprotected lysine 1. Scite. [URL: https://scite.ai/reports/investigation-on-the-stability-of-the-dde-10.1111/j.1399-3011.1998.tb00630.x]

- Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [URL: https://www.aapptec.com/bulletin1182-removal-of-dde-and-ivdde-protecting-groups-i-24.html]

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [URL: https://cem.com/media/contenttype/media/literature/AN0092_LibertyBlue_Orthogonal-Deprotection_web.pdf]

- A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support/a-comparative-guide-to-dde-and-fmoc-protecting-groups-in-peptide-synthesis]

- Selecting Orthogonal Building Blocks. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/868/novabiochem-in-peptide-synthesis.pdf]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [URL: https://nowick.chem.uci.edu/_protocols/Fmoc_SPPS_Guide.pdf]

- Applications of Fmoc-Lys(IVDDE)-OH. ChemicalBook. [URL: https://www.chemicalbook.

- Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852081]

- Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [URL: https://www.researchgate.

- Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/328/novabiochem-in-peptide-synthesis.pdf]

- An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059495/]

- Optimizing the removal of an ivDde protecting group. Biotage. [URL: https://www.biotage.com/blog/optimizing-the-removal-of-an-ivdde-protecting-group]

- Kinetic Spectrophotometric determination of Propellant Grade Hydrazines using thiophenes with Active carbonyl Groups. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Kinetic-Spectrophotometric-determination-of-Grade-Srinivasan-N./d9972304918e7e1f74476902b66289b439368d12]

- What is solid phase peptide synthesis?. Biotage. [URL: https://www.biotage.

- Unsymmetric hydroxylamine and hydrazine BAM15 derivatives as potent mitochondrial uncouplers. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2030206X]

- Unsymmetric Hydroxylamine and Hydrazine BAM15 Derivatives as Potent Mitochondrial Uncouplers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7188730/]

- Three Methods of Detection of Hydrazines. NASA Tech Briefs. [URL: https://www.techbriefs.com/component/content/article/tb/techbriefs/physical-sciences/12189]

- Spectrophotometric determination of hydrazine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18342415/]

- Watt, G.W. and Chrisp, J.D. (1952) Spectrophotometric Method for Determination of Hydrazine. Journal of Analytical Chemistry, 24, 2006-2008. Scientific Research Publishing. [URL: https://www.scirp.org/(S(351jmbntvnsjt1aadkposzje))/reference/referencespapers.aspx?referenceid=2752002]

Sources

- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. kohan.com.tw [kohan.com.tw]

- 9. biotage.com [biotage.com]

- 10. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kohan.com.tw [kohan.com.tw]

Technical Monograph: Spectroscopic Profiling of 3-(Dde-amino)-1-propanol

This technical guide details the spectroscopic characterization of 3-(Dde-amino)-1-propanol , a critical intermediate often employed in solid-phase peptide synthesis (SPPS) as a linker precursor or a protected amino-alcohol building block.

The data presented below synthesizes empirical standards for the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group with the specific aliphatic signature of the aminopropanol chain.

Compound Name: 3-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)propan-1-ol

Common Name: N-Dde-3-amino-1-propanol

CAS Number: (Analogous to Dde-amines, specific CAS typically internal to custom synthesis houses)

Molecular Formula:

Synthesis & Structural Context

The compound is synthesized via the condensation of 2-acetyldimedone (Dde-OH) with 3-amino-1-propanol . This reaction forms a vinylogous amide, a structure stabilized by an intramolecular hydrogen bond between the amine proton and the cis-carbonyl oxygen. This H-bond is the defining feature of the Dde group's stability and spectroscopic signature.

Reaction Workflow

Figure 1: Condensation pathway for the installation of the Dde protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the Dde group's highly symmetric signals and the deshielding effect of the vinylogous amide on the propyl chain.

NMR Data (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.40 - 13.60 | Broad Singlet | 1H | NH | Diagnostic: Intramolecular H-bond to Dde carbonyl. Disappears with |

| 3.72 | Triplet ( | 2H | Protons adjacent to the hydroxyl group. | |

| 3.55 | Quartet ( | 2H | Deshielded by the adjacent vinylogous amide system. | |

| 2.56 | Singlet | 3H | Vinyl-CH | Methyl group on the ethylidene linker (part of Dde). |

| 2.38 | Singlet | 4H | Ring CH | Methylene protons of the dimedone ring (C3/C5). |

| 1.85 | Quintet ( | 2H | Central CH | Propyl chain middle methylene. |

| 1.04 | Singlet | 6H | Gem-CH | Gem-dimethyl group of the dimedone ring. |

NMR Data (100 MHz, CDCl )

| Chemical Shift ( | Carbon Type | Assignment |

| 198.0 | C=O | Dde Carbonyl (non-H-bonded) |

| 173.5 | C=C-N | Vinylogous Amide Carbon (C1 of ethylidene) |

| 108.2 | C=C | Quaternary Carbon (C2 of dimedone ring) |

| 59.5 | ||

| 52.8 | Ring | |

| 40.5 | ||

| 31.5 | Central propyl | |

| 30.2 | C_quat | Gem-dimethyl quaternary carbon |

| 28.4 | Gem-dimethyls | |

| 18.1 | Vinyl-Methyl |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system and the free hydroxyl group.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3350 - 3450 | O-H Stretch | Alcohol | Broad band; indicates free OH. |

| 2950 - 2960 | C-H Stretch | Alkyl | Methyl/Methylene stretches. |

| 1635 - 1650 | C=O Stretch | Vinylogous Amide | Diagnostic: Lower frequency than normal amides due to conjugation. |

| 1560 - 1580 | C=C Stretch | Alkene | Conjugated system of the Dde ring. |

Mass Spectrometry (MS)

The mass spectrum typically shows a stable molecular ion due to the conjugation of the Dde group.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

-

Molecular Ion:

- : Calculated: 240.16; Observed: 240.2

- : Observed: 262.2

Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule typically cleaves at the

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution

-

Solvent Choice: Use CDCl

(Chloroform-d) as the primary solvent. Dde derivatives are highly soluble in chlorinated solvents.-

Note: DMSO-

can be used, but the water peak in DMSO often obscures the central methylene signals around 3.3-3.5 ppm.

-

-

Concentration: Dissolve 5–10 mg of the compound in 600

L of solvent. -

Acquisition:

-

Run at 298 K.[2]

-

Set relaxation delay (

) to -

Critical Check: Verify the presence of the NH proton at >13 ppm. If absent, the sample may have degraded or the Dde group hydrolyzed.

-

Protocol 2: Quality Control via TLC

Objective: Quick purity assessment before spectral analysis.

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Ethyl Acetate : Hexane (3:1) or DCM : MeOH (95:5).

-

Visualization:

-

UV (254 nm): Dde group is UV active (strong absorbance).

-

Ninhydrin: Negative . (The amine is protected; it will not turn purple/blue).

-

DNP Stain: Positive (Ketones/Aldehydes).

-

References

-

Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications. [3]

-

Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group: A Facile Solid Phase Synthetic Approach to Polyamines. Tetrahedron Letters.

-

Sigma-Aldrich. (2024). 3-Amino-1-propanol Product Specification & NMR Reference.

Sources

Methodological & Application

Application of 3-(Dde-amino)-1-propanol as a bifunctional linker

Application Note: 3-(Dde-amino)-1-propanol as a Bifunctional Orthogonal Linker

Abstract

This guide details the application of This compound as a bifunctional linker in solid-phase peptide synthesis (SPPS) and chemical biology.[1] This molecule features a primary alcohol for resin anchoring or esterification and a primary amine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1] The Dde group offers unique orthogonality—stable to trifluoroacetic acid (TFA) and short-term piperidine exposure—while being selectively cleaved by hydrazine.[1][2] This note provides validated protocols for resin loading, orthogonal deprotection, and troubleshooting Dde migration.

Introduction & Chemical Logic

In complex macromolecular synthesis, "orthogonality" is the gold standard. Standard Fmoc/tBu strategies often lack a third dimension of protection that allows for site-specific modification before resin cleavage.[1]

This compound solves this by acting as a masked amino-alcohol linker :

-

The Alcohol Handle (HO-): Acts as the anchor point. It reacts with Trityl-based resins (e.g., 2-Chlorotrityl chloride) to form an ether linkage, or can be activated (e.g., via Mitsunobu) in solution.[1]

-

The Dde-Amine Handle (Dde-NH-): The "masked" functionality.[1] It remains stable during standard Fmoc deprotection (base) and Boc deprotection (acid), but is revealed upon treatment with hydrazine.[3]

Orthogonality Map

The following diagram illustrates the chemical logic, showing how this linker fits into a standard Fmoc SPPS workflow without cross-reactivity.

Caption: Orthogonality profile of Dde vs. Fmoc and Boc protecting groups. Green arrows indicate stability; Red arrows indicate cleavage.[1]

Experimental Protocols

Protocol A: Anchoring to 2-Chlorotrityl Chloride Resin

This protocol immobilizes the linker onto a solid support via the hydroxyl group, leaving the Dde-protected amine exposed for later modification.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin (1.0 – 1.6 mmol/g loading).[1]

-

This compound (1.5 eq relative to resin capacity).[1]

-

Dichloromethane (DCM), anhydrous.

-

N,N-Diisopropylethylamine (DIPEA).[1]

-

Methanol (HPLC grade).[1]

Step-by-Step Procedure:

-

Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted syringe reactor. Add 10 mL anhydrous DCM and shake for 30 minutes. Drain.

-

Coupling Solution: Dissolve This compound (1.5 eq) and DIPEA (4.0 eq) in 8 mL of anhydrous DCM.

-

Expert Note: DCM is preferred over DMF here because it maximizes the swelling of trityl resins, ensuring access to reactive sites.

-

-

Reaction: Add the solution to the resin. Shake at room temperature for 2 hours.

-

Capping: Add 1 mL of Methanol to the reaction mixture (do not drain yet) and shake for 15 minutes.

-

Washing: Drain and wash the resin:

-

3x DCM

-

3x DMF

-

3x DCM

-

-

Storage: Dry under vacuum. The resin now carries the Dde-protected linker.

Protocol B: Selective Removal of Dde (Hydrazinolysis)

This step unmasks the amine for conjugation (e.g., attaching a fluorophore or biotin) while keeping the peptide/drug on the resin.

Safety Warning: Hydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

Materials:

-

Hydrazine monohydrate (reagent grade).[1]

-

UV-Vis Spectrophotometer (optional for quantification).[1]

Step-by-Step Procedure:

-

Preparation: Prepare a fresh solution of 2% (v/v) Hydrazine monohydrate in DMF .

-

Reaction: Add 10 mL of the hydrazine solution per gram of resin.

-

Agitation: Shake for 3 minutes . Drain.

-

Repeat: Repeat step 2 and 3 two more times (Total 3 x 3 min).

-

Expert Insight: Short, repeated bursts are more effective than one long incubation because the byproduct (indazole) can inhibit the reaction equilibrium.

-

-

Monitoring (Visual): The solution will turn yellow due to the formation of the indazole byproduct.

-

Washing (Critical): Wash the resin extensively to remove all traces of hydrazine:

-

5x DMF

-

5x DCM

-

5x DMF

-

Validation: Perform a Kaiser Test (Ninhydrin).[1] A positive result (blue beads) confirms the amine is now free.

-

Protocol C: Quantitative Loading Determination (UV Method)

Because the Dde cleavage product (indazole) has a specific extinction coefficient, you can calculate exactly how much linker was on the resin.

-

Collect the combined filtrates from the hydrazine cleavage steps (Protocol B) into a volumetric flask (e.g., 100 mL).

-

Dilute to the mark with DMF.[3]

-

Measure Absorbance at 290 nm .[1]

-

Calculate loading (

) using the Beer-Lambert law:- (Indazole byproduct extinction coefficient).[1]

Technical Data & Troubleshooting

Physical Properties

| Property | Description |

| Appearance | Viscous yellow oil or low-melting solid |

| Solubility | Soluble in DCM, DMF, Methanol, DMSO |

| Stability | Hygroscopic; Store at -20°C under Argon |

| Molecular Weight | ~239.31 g/mol (C13H21NO3) |

Troubleshooting: The "Dde Migration" Issue

A common pitfall in Dde chemistry is N-to-N migration .[1] During Fmoc removal (using piperidine), the Dde group can migrate from the linker amine to a free

Mechanism of Failure: Free amines (from deprotected Fmoc) attack the Dde ketone, transferring the protecting group.

Prevention Strategy:

-

Use Short Deprotection: When removing Fmoc in the presence of Dde, use 20% Piperidine/DMF for 2 x 5 mins maximum, rather than the standard 20 mins.

-